molecular formula C24H26N4O2 B12048213 N'-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide CAS No. 477735-04-9

N'-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide

Cat. No.: B12048213
CAS No.: 477735-04-9
M. Wt: 402.5 g/mol
InChI Key: QXGKSCZTLBEGCU-PCLIKHOPSA-N
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Description

N’-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a cyclohexanecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide typically involves a multi-step process:

    Formation of the pyrazole ring: This step involves the reaction of phenylhydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions to form the pyrazole ring.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Formation of the hydrazone: The final step involves the condensation of the pyrazole derivative with cyclohexanecarbohydrazide under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles or electrophiles; reactions can be conducted under acidic, basic, or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring and a cyclohexanecarbohydrazide moiety

Properties

CAS No.

477735-04-9

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C24H26N4O2/c1-30-22-14-12-18(13-15-22)23-20(17-28(27-23)21-10-6-3-7-11-21)16-25-26-24(29)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3,(H,26,29)/b25-16+

InChI Key

QXGKSCZTLBEGCU-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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